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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

Cat. No.: B3043508 Get Quote

Application of the Morpholine Scaffold in
Anticancer Research
Introduction

While specific research on the anticancer applications of 4-(Azepan-2-ylmethyl)morpholine is

not publicly available, the morpholine ring is a well-established and privileged scaffold in

medicinal chemistry and drug discovery, demonstrating significant potential in the development

of novel anticancer agents.[1][2][3][4][5] The morpholine moiety, a six-membered heterocycle

containing both nitrogen and oxygen atoms, is frequently incorporated into molecular designs

to improve pharmacological properties such as aqueous solubility, metabolic stability, and

target binding affinity.[1][2][5] This document provides an overview of the application of the

morpholine scaffold in anticancer research, including quantitative data for various derivatives,

detailed experimental protocols for their evaluation, and visualizations of relevant pathways

and workflows.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of various morpholine-containing

compounds against a range of human cancer cell lines. The data is presented as IC50 values

(the concentration of a drug that is required for 50% inhibition in vitro).
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Compound
Class

Specific
Derivative

Cancer Cell
Line

IC50 (µM) Reference

Morpholine-

acetamide

derivatives

Compound 1h
Ovarian cancer

(ID8)
9.40

Compound 1i
Ovarian cancer

(ID8)
11.2 [6]

Cisplatin

(standard)

Ovarian cancer

(ID8)
8.50 [6]

2-Morpholino-4-

anilinoquinolines
Compound 3c

Hepatocellular

carcinoma

(HepG2)

11.42 [7]

Compound 3d

Hepatocellular

carcinoma

(HepG2)

8.50 [7]

Compound 3e

Hepatocellular

carcinoma

(HepG2)

12.76 [7]

Morpholine

based

heterocycles

Compound 8
Lung carcinoma

(A-549)
2.78 µg/mL

Compound 4e
Lung carcinoma

(A-549)
5.37 µg/mL [8]

Compound 7b
Lung carcinoma

(A-549)
5.70 µg/mL [8]

Cisplatin

(standard)

Lung carcinoma

(A-549)
0.95 µg/mL [8]

Compound 7b

Hepatocellular

carcinoma

(HepG-2)

3.54 µg/mL [8]
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Cisplatin

(standard)

Hepatocellular

carcinoma (Hep-

G2)

1.40 µg/mL [8]

Bisnaphthalimide

s with

morpholine

Compound A6
Gastric cancer

(MGC-803)
0.09 [9]

Carbonic

Anhydrase

Inhibitors

Compound 1h
Carbonic

Anhydrase
8.12 [6]

Compound 1c
Carbonic

Anhydrase
8.80 [6]

Acetazolamide

(standard)

Carbonic

Anhydrase
7.51 [6]

Mechanism of Action of Morpholine Derivatives

Morpholine derivatives have been shown to exert their anticancer effects through various

mechanisms of action, including:

DNA Targeting and Topoisomerase Inhibition: Some morpholine-substituted compounds,

such as bisnaphthalimides, have been found to act as DNA binding agents and inhibit

Topoisomerase I, leading to S phase cell cycle arrest.[9][10]

Enzyme Inhibition:

Carbonic Anhydrase Inhibition: Certain morpholine-acetamide derivatives have

demonstrated significant inhibitory activity against carbonic anhydrase, an enzyme

involved in tumor cell survival in hypoxic environments.[6]

Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors,

where it can form crucial interactions with the target protein.[5]

Induction of Apoptosis: Treatment with anticancer morpholine derivatives has been shown to

induce programmed cell death (apoptosis), confirmed by methods such as flow cytometry
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and Hoechst staining.[9]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Some morpholine-based compounds

have been found to inhibit HIF-1α, a key protein in tumor adaptation to hypoxia.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the

anticancer potential of morpholine derivatives.

1. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of morpholine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cellular metabolic activity. Viable cells with active

metabolism convert the yellow MTT into a purple formazan product.

Protocol:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours.

Treat the cells with various concentrations of the morpholine derivative and a vehicle

control. Incubate for 48-72 hours.

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC50

value.

2. Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of morpholine derivatives on cell cycle progression.
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Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The

amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the

quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

Treat cancer cells with the morpholine derivative at its IC50 concentration for 24-48 hours.

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and

RNase A.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the morpholine derivative induces apoptosis.

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the

outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify late

apoptotic and necrotic cells with compromised membranes.

Protocol:

Treat cells with the morpholine derivative for a specified time.

Harvest the cells and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate for 15 minutes in the dark at room temperature.
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Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Anticancer Drug Screening
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A generalized workflow for the screening and evaluation of novel morpholine-based anticancer

compounds.

Signaling Pathway: DNA Damage and Cell Cycle Arrest
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Mechanism of action for DNA-targeting morpholine derivatives leading to S phase cell cycle

arrest and apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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